3,5-Dioxocyclohexanecarbonyl chloride

Descripción

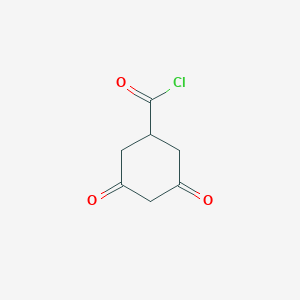

3,5-Dioxocyclohexanecarbonyl chloride is a reactive acyl chloride derivative characterized by a cyclohexane backbone with two ketone groups (3,5-dioxo substitution) and a terminal carbonyl chloride functional group. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing the 3,5-dioxocyclohexanecarbonyl moiety into target molecules. Its reactivity stems from the electron-withdrawing effects of the dioxo groups, which enhance the electrophilicity of the carbonyl chloride, making it a potent acylating agent.

Propiedades

IUPAC Name |

3,5-dioxocyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c8-7(11)4-1-5(9)3-6(10)2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMTUMRNQXKRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277059 | |

| Record name | Cyclohexanecarbonyl chloride, 3,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355334-41-6 | |

| Record name | Cyclohexanecarbonyl chloride, 3,5-dioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarbonyl chloride, 3,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 3,5-Dioxocyclohexanecarbonyl chloride

The compound this compound can be synthesized through a condensation reaction involving 3,5-dioxo-cyclohexanecarboxylic acid or its alkyl ester with an organic acid chloride in an inert organic solvent. This reaction may occur in the presence or absence of ∝-picoline and a base.

- Temperature : The condensation reaction is conducted at temperatures ranging from -20°C to the boiling point of the solvent, with a preference for temperatures at or below ambient temperature.

- Reaction Time : The duration of the reaction can vary from 10 minutes to 7 hours, depending on the specific reaction conditions.

- Base : An acid-binding agent may be used. Suitable bases include organic bases like trimethylamine, triethylamine, diethylamine, dimethylamine, or pyridine, as well as inorganic bases like sodium or potassium hydroxide.

- Solvent : The solvents for this reaction can include water or organic solvents such as toluene, benzene, xylene, dichloromethane, 1,2-dichloroethane, chloroform, carbon tetrachloride, N,N-dimethylformamide, dimethylsulfoxide, and methylcellosolve.

Preparation of Precursor Compounds

The synthesis of this compound relies on precursor compounds such as 3,5-dioxo-cyclohexanecarboxylic acid alkyl ester alkali metal salt.

- 3,5-Dioxo-cyclohexanecarboxylic acid alkyl ester alkali metal salt (III) : This compound is prepared by reacting an acetonylsuccinic acid di-alkyl ester compound (II) with a basic reagent in a suitable solvent.

- The cyclization reaction occurs at temperatures ranging from room temperature to the boiling point of the solvent, typically for 1 to 10 hours.

- Suitable basic reagents include alkali metal alcoholates like sodium methylate, sodium ethylate, and potassium tert-butoxide, or alkali metal hydrides like sodium hydride.

- Solvents for this step may include methanol, ethanol, benzene, toluene, xylene, N,N-dimethylformamide, dimethylsulfoxide, and dimethylcellosolve.

- 3,5-Dioxo-cyclohexanecarboxylic acid or its alkyl ester compound (IV) : This compound is obtained by treating the 3,5-dioxo-cyclohexanecarboxylic acid alkyl ester alkali metal salt (III) with an acid, such as hydrochloric acid.

General Process Overview

The process for preparing this compound involves several steps:

Cyclization : React a compound of formula II (acetonylsuccinic acid di-alkyl ester) with a basic reagent to produce a compound of formula III (3,5-dioxo-cyclohexanecarboxylic acid alkyl ester alkali metal salt).

\$$ CH3CCH2COCH2-CO2R \$$ (II) → (III)

Acid Treatment (Optional) : Treat the compound of formula III with an acid to produce a compound of formula IV (3,5-dioxo-cyclohexanecarboxylic acid or its alkyl ester).

(III) → (IV)

Condensation : React a compound of formula III or IV with a compound of formula V (organic acid chloride) to produce a compound of formula VI (this compound).

(III) or (IV) + \$$ R^1-CO-Cl \$$ (V) → (VI)

- Rearrangement : Subject the compound of formula VI to a rearrangement reaction in the presence of a catalyst to obtain a compound of formula I.

- Salt Formation (Optional) : React the compound of formula I with an inorganic or organic cation to produce a salt of the compound I.

Spectral Analysis

Infrared absorption spectra for related compounds are documented, which can aid in the identification and characterization of this compound. Nuclear magnetic resonance (NMR) spectra, specifically in \$$CDCl_3\$$, are also available for similar compounds, providing valuable analytical data.

Table of Related Compounds

Table 1 lists examples of related cyclohexane derivatives, showing the substituents R and \$$R_1\$$ and their physical properties.

| Compound No. | R | \$$R_1\$$ | Physical Properties |

|---|---|---|---|

| 1 | \$$C2H5\$$ | \$$CH_3\$$ | m.p. 40 - 42°C |

| 2 | \$$n-C3H7\$$ | \$$CH_3\$$ | m.p. 43 - 44°C |

| 3 | \$$i-C3H7\$$ | \$$CH_3\$$ | m.p. 98-100°C |

| 4 | \$$n-C4H9\$$ | \$$CH_3\$$ | \$$n^{20} = 1.4446\$$ |

| 5 | \$$i-C4H9\$$ | \$$CH_3\$$ | m.p. 39 - 40°C |

| 6 | \$$s-C4H9\$$ | \$$CH_3\$$ | m.p. 36 - 37°C |

| 7 | \$$t-C4H9\$$ | \$$CH_3\$$ | m.p. 76 - 77°C |

| 8 | \$$CH_3\$$ | \$$C2H5\$$ | m.p. 49 - 50°C |

| 9 | \$$C2H5\$$ | \$$C2H5\$$ | m.p. 55 - 56°C |

| 10 | \$$n-C3H7\$$ | \$$C2H5\$$ | \$$n_D^{20} = 1.4960\$$ |

| 11 | \$$i-C3H7\$$ | \$$C2H5\$$ | m.p. 55 - 56°C |

| 12 | H | \$$C2H5\$$ | m.p. 98 - 99°C |

| 13 | H | \$$n-C3H7\$$ | m.p. 116 - 119°C |

| 14 | \$$CH_3\$$ | \$$n-C3H7\$$ | \$$n_D^{20} = 1.5025\$$ |

| 15 | \$$C2H5\$$ | \$$n-C3H7\$$ | m.p. 34 - 35°C |

| 16 | \$$n-C3H7\$$ | \$$n-C3H7\$$ | \$$n_D^{20} = 1.5010\$$ |

| 17 | \$$i-C3H7\$$ | \$$n-C3H7\$$ | \$$n_D^{20} = 1.4941\$$ |

| 18 | \$$n-C4H9\$$ | \$$n-C3H7\$$ | \$$n_D^{20} = 1.4940\$$ |

| 19 | \$$i-C4H9\$$ | \$$n-C3H7\$$ | \$$n_D^{20} = 1.4958\$$ |

| 20 | \$$s-C4H9\$$ | \$$n-C3H7\$$ | \$$n_D^{20} = 1.4393\$$ |

| 21 | \$$i-C5H{11}\$$ | \$$n-C3H7\$$ | \$$n_D^{20} = 1.4885\$$ |

| 22 | Phenyl | \$$n-C3H7\$$ | m.p. 91 - 92°C |

Análisis De Reacciones Químicas

Amide Formation with Amines

3,5-Dioxocyclohexanecarbonyl chloride readily reacts with primary and secondary amines to form substituted amides. This reaction is critical for synthesizing bioactive molecules.

Mechanism :

-

Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon.

-

Leaving Group Removal : Chloride ion departs, forming an intermediate.

-

Deprotonation : A base removes a proton to stabilize the amide product .

Example :

Reaction with diethanolamine in ethanol yields a cyclocondensation product (melting point: 76–78°C) .

| Amine | Solvent | Conditions | Product (Yield) | Source |

|---|---|---|---|---|

| Diethanolamine | Ethanol | RT, 30 min | Crystalline amide (100%) | |

| Morpholine | CHCl₃ | Base, 25°C | Trimetozine analog |

Esterification with Alcohols

The compound reacts with alcohols to form esters, often under mild conditions.

Mechanism :

-

Alcohol Nucleophilic Attack : The alcohol oxygen attacks the acyl chloride.

Example :

In chloroform with triethylamine, it reacts with ethanol to yield ethyl 3,5-dioxo-4-propionylcyclohexanecarboxylate .

| Alcohol | Solvent | Catalyst | Product (Yield) | Source |

|---|---|---|---|---|

| Ethanol | Chloroform | Triethylamine | Ethyl ester derivative (~80%) |

Hydrolysis to Carboxylic Acid

Hydrolysis in aqueous media produces 3,5-dioxocyclohexanecarboxylic acid.

Mechanism :

| Conditions | Product | Byproduct | Source |

|---|---|---|---|

| H₂O, RT | 3,5-Dioxocyclohexanecarboxylic acid | HCl |

Anhydride Formation

Reaction with carboxylic acids generates mixed anhydrides.

Example :

Condensation with acetic acid in dichloromethane forms a dianhydride structure .

| Carboxylic Acid | Solvent | Conditions | Product | Source |

|---|---|---|---|---|

| Acetic acid | Dichloromethane | 0°C, 2 h | Cyclohexanecarbonyl anhydride |

Reactivity in Peptide Coupling

The chloride serves as an acylating agent in peptide synthesis.

Example :

Coupling with aminoheptane derivatives using HOBt/EDCI yields bivalent ligands for drug development .

| Coupling Partner | Activator | Solvent | Application | Source |

|---|---|---|---|---|

| 1,7-Diaminoheptane | HOBt/EDCI | DMF | CCR5 antagonist synthesis |

Unique Reactivity of the Dioxo Substituents

The 3,5-diketone moiety enhances electrophilicity at the carbonyl carbon and stabilizes enolate intermediates.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

The compound is primarily used as a reagent in organic synthesis. Its ability to act as an acylating agent allows for the introduction of carbonyl functionalities into target molecules.

- Acylation Reactions : 3,5-Dioxocyclohexanecarbonyl chloride can be used to acylate amines and alcohols, forming amides and esters, respectively. This property is particularly useful in the synthesis of complex molecules in medicinal chemistry.

- Building Block for Pharmaceuticals : The compound serves as a precursor for synthesizing various pharmaceutical agents. For instance, it can be transformed into biologically active compounds through further functionalization.

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been explored for its potential in drug development.

- Synthesis of Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. The incorporation of this compound into larger molecular frameworks can enhance the efficacy of anticancer drugs.

- Development of Antiviral Compounds : The compound's reactivity allows it to be utilized in synthesizing antiviral agents, particularly those targeting viral polymerases.

Material Science Applications

The unique properties of this compound extend to material science.

- Polymer Synthesis : It can be used as a monomer or co-monomer in polymerization reactions, leading to the development of new materials with desirable mechanical and thermal properties.

- Coatings and Adhesives : The compound's reactivity with various substrates makes it suitable for formulating specialty coatings and adhesives that require robust chemical resistance.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing novel anticancer agents using this compound demonstrated its effectiveness as an acylating agent. Researchers modified the compound to create a series of derivatives that were tested against various cancer cell lines. The results indicated significant cytotoxic activity, suggesting potential therapeutic applications in oncology.

Case Study 2: Development of Antiviral Compounds

Another research initiative explored the use of this compound in developing antiviral drugs targeting specific viral enzymes. By employing this compound in synthetic pathways, researchers successfully created compounds that showed promising antiviral activity in vitro.

Mecanismo De Acción

The mechanism of action of 3,5-Dioxocyclohexanecarbonyl chloride involves its reactivity as an electrophile, allowing it to participate in various chemical reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

Structural and Functional Differences

- This compound: Features a non-aromatic cyclohexane ring with two ketone groups, which may confer unique solubility and steric properties compared to aromatic analogs.

- 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoyl Chloride : Contains a trifluoromethyl-substituted phenyl group and a branched alkyl chain. The electron-withdrawing trifluoromethyl groups enhance reactivity, making this compound suitable for synthesizing fluorinated pharmaceuticals or agrochemicals.

- 5-(3,5-Dichlorophenoxy)furan-2-carbonyl Chloride : Combines a furan ring with a dichlorophenoxy group. The aromatic and heterocyclic components may influence its stability and application in agrochemical intermediates.

Key Research Findings

- Electron-Withdrawing Effects : The trifluoromethyl groups in significantly increase electrophilicity compared to the dioxo groups in the target compound, altering reaction kinetics in acylation processes.

- Steric Influences : The cyclohexane backbone of this compound may reduce steric hindrance compared to the bulky aromatic substituents in and , favoring nucleophilic attack in certain reactions.

- Safety Considerations : All acyl chlorides require stringent handling protocols. For example, mandates ventilation and protective gear due to its specific organ toxicity , while emphasizes respiratory protection during spills .

Actividad Biológica

3,5-Dioxocyclohexanecarbonyl chloride is a compound that has garnered attention in various fields, particularly in organic synthesis and agricultural sciences. Its biological activity, particularly as a growth regulator in plants, has been the subject of several studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on plant growth, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : CHClO

- Molecular Weight : 174.58 g/mol

- IUPAC Name : this compound

The compound features two keto groups and a carbonyl chloride functional group, which contribute to its reactivity and potential biological effects.

The biological activity of this compound primarily relates to its function as a plant growth regulator. It is believed to influence the gibberellin biosynthesis pathway, which plays a crucial role in various plant developmental processes such as seed germination, stem elongation, and fruit development.

Effects on Plant Growth

Research indicates that this compound exhibits significant effects on plant growth parameters. The following table summarizes key findings from various studies:

Case Studies

- Case Study on Peas : A study conducted by Rademacher et al. (2019) demonstrated that treatment with this compound resulted in enhanced pod development in peas. The study highlighted the compound's ability to modulate gibberellin levels, thereby promoting growth under controlled conditions .

- Tomato Growth Regulation : Another investigation focused on tomato plants showed that this compound could alter flowering times and improve fruit size when applied at specific concentrations. The results suggested a potential application in optimizing yield in commercial tomato production .

- Lettuce Germination Acceleration : Research involving lettuce indicated that treatment with this compound significantly increased leaf area and accelerated germination rates compared to untreated controls. This finding points to its utility in enhancing early plant development stages .

Q & A

Basic: What are the optimal synthesis methods for 3,5-Dioxocyclohexanecarbonyl chloride, and what factors influence yield and purity?

Methodological Answer:

The synthesis typically involves sequential chlorination, hydrolysis, and decarbonylation steps. For example, analogous protocols for related acyl chlorides (e.g., 3,5-dichlorobenzoyl chloride) start with m-xylene, undergoing side-chain chlorination using Cl₂ or SOCl₂, followed by ring chlorination under controlled temperature (40–60°C). Hydrolysis with aqueous acids (e.g., H₂SO₄) and subsequent decarbonylation via thermal or catalytic methods are critical. Key factors include:

- Chlorination efficiency : Excess Cl₂ or SOCl₂ improves yield but requires careful gas handling.

- Temperature control : Overheating during ring chlorination can lead to byproducts like polychlorinated derivatives.

- Purification : Distillation or recrystallization in inert solvents (e.g., CH₂Cl₂) enhances purity.

Single-factor optimization experiments report yields up to 63% with 99.2% purity when using strict stoichiometric ratios and inert atmospheres .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations can model the electrophilicity of the carbonyl carbon and the leaving group ability of the chloride. Key steps include:

Electrostatic potential mapping : Identifies electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack.

Transition-state analysis : Computes activation energies for reactions with amines or alcohols.

Solvent effects : Polar solvents (e.g., DMF) stabilize transition states, accelerating substitution.

Validated spectral data (e.g., IR and mass spectrometry) should cross-reference computational predictions to confirm reaction pathways .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies protons adjacent to carbonyl groups (δ 2.5–3.5 ppm) and aromatic/cyclic ketone carbons (δ 180–200 ppm).

- IR Spectroscopy : Strong C=O stretching (~1750 cm⁻¹) and C-Cl peaks (~750 cm⁻¹) confirm functional groups.

- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) and fragment patterns (e.g., loss of CO or Cl) validate structure.

- X-ray Diffraction (for derivatives) : Resolves crystal packing and bond lengths in metal complexes (e.g., Ni/Cu porphyrin derivatives) .

Advanced: How do crystal structure analyses inform the design of metal complexes involving this compound derivatives?

Methodological Answer:

Crystallographic studies of analogous compounds (e.g., tetrakis(3,5-dimethoxyphenyl)porphyrin metal complexes) reveal:

- Coordination geometry : Planar or distorted square-planar arrangements around metal centers (Cu²⁺, Ni²⁺).

- Intermolecular interactions : CH-π or halogen bonding in the lattice affects solubility and stability.

- Symmetry : High symmetry (e.g., monoclinic systems) simplifies predictive modeling for catalytic or photodynamic applications.

Researchers should compare unit cell parameters (e.g., a=12.5 Å, b=15.2 Å) and anisotropic displacement parameters to optimize metal-ligand ratios .

Methodological: What strategies resolve contradictions in reported reaction pathways for this compound?

Methodological Answer:

- Systematic literature review : Use databases like SciFinder with filters for peer-reviewed studies, excluding non-English or non-reviewed sources (per EPA guidelines) .

- Controlled replication : Reproduce conflicting experiments under standardized conditions (e.g., inert atmosphere, purity >98%).

- Cross-technique validation : Combine kinetic studies (e.g., HPLC monitoring) with computational modeling to identify overlooked variables (e.g., trace moisture).

Safety: What are the critical safety considerations when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods (≥0.5 m/s airflow) are mandatory.

- Spill management : Neutralize spills with dry sodium bicarbonate, avoiding water (exothermic hydrolysis).

- Storage : Keep in sealed, corrosion-resistant containers under nitrogen, away from amines/alcohols to prevent uncontrolled reactions.

Refer to SDS protocols for analogous acyl chlorides, which highlight risks of severe skin/eye corrosion and inhalation toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.